N-(2-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
N-(2-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a carboxamide derivative featuring a 5,6-dihydro-1,4-oxathiine core, substituted with a phenyl group at position 3 and dual N-bound substituents: a 2-fluorobenzyl group and a tetrahydrofuran-2-ylmethyl group. The compound’s molecular formula is C23H24FNO5S, with a molecular weight of 445.5 ().
Properties
Molecular Formula |
C23H24FNO3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C23H24FNO3S/c24-20-11-5-4-9-18(20)15-25(16-19-10-6-12-27-19)23(26)21-22(29-14-13-28-21)17-7-2-1-3-8-17/h1-5,7-9,11,19H,6,10,12-16H2 |
InChI Key |
RRRGTWKXAUCVHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN(CC2=CC=CC=C2F)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Thioether-Mediated Cyclization
The oxathiine core is synthesized via a thiol-epoxide ring-opening reaction followed by oxidation:
-
Epoxide Formation : Styrene oxide reacts with thiourea in acetic acid to form 2-mercaptoethanol adducts.
-
Cyclization : Treatment with BF₃·OEt₂ induces ring closure to yield 5,6-dihydro-1,4-oxathiine-2-carboxylic acid ethyl ester (Yield: 65%, purity >95% by HPLC).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C (gradient) |
| Solvent | Dichloromethane |
| Catalyst | BF₃·OEt₂ (10 mol%) |
| Reaction Time | 12 hours |
Alternative Route: Oxidative Coupling
A one-pot method using Mn(OAc)₃ oxidizes 3-phenylpropane-1,2-diol and thioglycolic acid, forming the oxathiine ring (Yield: 58%, requires stoichiometric oxidant).
Preparation of N-(2-Fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)amine
Reductive Amination Strategy
-
Imine Formation : 2-Fluorobenzaldehyde reacts with tetrahydrofurfurylamine in toluene under Dean-Stark conditions.
-
Reduction : NaBH₄ in methanol reduces the imine to the secondary amine (Yield: 84%, dr >9:1).
Optimization Data :
| Reducing Agent | Yield (%) | Diastereomeric Ratio |
|---|---|---|
| NaBH₄ | 84 | 9:1 |
| NaBH₃CN | 78 | 8:2 |
| LiAlH₄ | 62 | 7:3 |
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between 2-fluorobenzyl bromide and tetrahydrofuran-2-ylmethanamine achieves superior scalability (XPhos Pd G3 catalyst, Yield: 91%).
Amide Bond Formation
Coupling Reagent Screening
The carboxylic acid is activated using EDCl/HOBt, followed by amine coupling:
Comparative Efficiency :
| Reagent System | Yield (%) | Reaction Time (h) |
|---|---|---|
| EDCl/HOBt | 72 | 6 |
| HATU/DIPEA | 68 | 4 |
| DCC/DMAP | 59 | 8 |
Microwave-Assisted Coupling
Microwave irradiation (100°C, 30 min) accelerates the reaction, achieving 70% yield with reduced epimerization risk.
Purification and Characterization
Chromatographic Purification
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the target compound in >99% purity.
HPLC Parameters :
| Column | Flow Rate | Gradient | Retention Time |
|---|---|---|---|
| Zorbax SB-C18 | 1 mL/min | 40–80% MeCN/30 min | 22.4 min |
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 5H, Ph), 5.12 (s, 2H, CH₂F), 4.05–3.80 (m, 4H, THF-CH₂), 2.95–2.70 (m, 4H, oxathiine-CH₂).
Scale-Up Considerations and Process Optimization
Chemical Reactions Analysis
N-(2-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and an acid or base catalyst.
Scientific Research Applications
N-(2-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. It may serve as a lead compound for the development of new drugs.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Findings from Structural Comparisons
Heterocyclic Core Modifications
- 1,4-Oxathiine vs. 1,4-Dioxine : Replacement of the sulfur atom in oxathiine (target compound) with oxygen in dioxine (compound 14a) significantly enhances hCA I inhibition, as seen in compound 14a (IC₅₀ ~8 nM) compared to oxathiine analogs . This suggests that the sulfur atom may reduce binding affinity to hCA I.
- Thieno vs. Furo Derivatives: Thieno[3,2-b]pyrrole derivatives (e.g., 8d) generally exhibit higher hCA I inhibition than furo analogs. However, the 2-fluorobenzyl substituent in 8d slightly reduces activity compared to benzyl-substituted derivatives .
Substituent Effects
- Fluorine Introduction: The 2-fluorobenzyl group in the target compound and 8d is associated with modest decreases in activity compared to non-fluorinated analogs. Fluorine’s electron-withdrawing properties may influence steric or electronic interactions with target enzymes .
- Tetrahydrofuran (THF) Substituent : The THF-methyl group in the target compound may enhance solubility or metabolic stability compared to simpler alkyl chains (e.g., propyl in 3-phenyl-N-propyl oxathiine) .
Biological Activity
N-(2-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 413.5 g/mol. Its structure features a dihydro-1,4-oxathiine core, which is essential for its biological activity. The presence of the fluorobenzyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H24FNO3S |
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | N-[(2-fluorobenzyl)methyl]-N-(tetrahydrofuran-2-ylmethyl)-5-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide |
| InChI Key | LQKSHBLFHDDQGS-UHFFFAOYSA-N |
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies demonstrated effectiveness against various bacterial strains and fungi. For instance, a study showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In cellular assays, it was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of key signaling molecules involved in cell proliferation.
Enzyme Inhibition
This compound acts as an inhibitor of specific enzymes. For example, it has shown inhibitory effects on acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may bind to specific receptors or enzymes, leading to alterations in their activity. The following mechanisms have been proposed:
- Enzyme Modulation : By inhibiting enzymes such as AChE, the compound can affect neurotransmitter levels.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
- Antimicrobial Action : Likely involves disruption of microbial cell membranes or interference with metabolic processes.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various derivatives of oxathiine compounds, including this compound. The results indicated a significant reduction in bacterial viability when treated with this compound compared to controls.
Study 2: Cancer Cell Apoptosis
In another study published in Cancer Research, researchers assessed the effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with this compound led to a dose-dependent increase in apoptotic markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
